1-[(Pyridin-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine
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Overview
Description
1-[(Pyridin-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine is a compound that features a piperazine ring substituted with a pyridin-4-ylmethyl group and a 3-(trifluoromethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Pyridin-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the carbon-carbon bond between the pyridin-4-ylmethyl group and the piperazine ring.
Reductive Amination: This step involves the reaction of the piperazine ring with an aldehyde or ketone to introduce the 3-(trifluoromethyl)phenyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-[(Pyridin-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms using alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
1-[(Pyridin-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Research: The compound is used in the study of receptor-ligand interactions and as a probe in biochemical assays.
Industrial Applications: It is employed in the development of agrochemicals and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(Pyridin-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to various receptors, including serotonin and dopamine receptors, influencing neurotransmitter activity.
Pathways Involved: It modulates signaling pathways related to mood regulation, cognition, and behavior.
Comparison with Similar Compounds
- 1-[(2-Trifluoromethyl)pyridin-4-yl]piperazine
- 1-[3-(Trifluoromethyl)phenyl]piperazine
- 4-(3-Trifluoromethylphenyl)piperazine
Comparison: 1-[(Pyridin-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine is unique due to the presence of both the pyridin-4-ylmethyl and 3-(trifluoromethyl)phenyl groups, which confer distinct pharmacological properties and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C17H18F3N3 |
---|---|
Molecular Weight |
321.34 g/mol |
IUPAC Name |
1-(pyridin-4-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C17H18F3N3/c18-17(19,20)15-2-1-3-16(12-15)23-10-8-22(9-11-23)13-14-4-6-21-7-5-14/h1-7,12H,8-11,13H2 |
InChI Key |
MSZUCWDZGDTKBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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